molecular formula C17H16N4O2S B4944601 N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B4944601
M. Wt: 340.4 g/mol
InChI Key: ZKODIONPLVYUPZ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as MPPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression and cell proliferation. Additionally, N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to inhibit the activity of the protein kinase AKT, which is involved in cell survival and growth.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to have various biochemical and physiological effects, including anti-tumor and neuroprotective effects. Studies have shown that N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide can induce cell cycle arrest and apoptosis in cancer cells, as well as reduce oxidative stress and inflammation in the brain. Additionally, N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. Additionally, N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is relatively easy to synthesize and purify, making it a convenient compound for research purposes. However, one limitation of using N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its limited understanding of its mechanism of action and potential side effects, which requires further investigation.

Future Directions

There are several future directions for research on N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide, including further investigation into its mechanism of action, potential side effects, and optimization of its chemical structure for improved drug efficacy. Additionally, N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide could be tested in combination with other drugs or therapies to determine its potential as a synergistic treatment for various diseases. Finally, N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide could be further explored as a potential drug candidate for the treatment of other diseases beyond cancer and Alzheimer's disease.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the condensation of 3-methoxybenzoyl chloride and 5-phenyl-1,2,4-triazole-3-thiol in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide compound.

Scientific Research Applications

N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to have potential applications in pharmaceutical research, specifically as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. Studies have shown that N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide exhibits anti-tumor activity by inhibiting the growth of cancer cells, as well as neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-23-14-9-5-8-13(10-14)18-15(22)11-24-17-19-16(20-21-17)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKODIONPLVYUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NNC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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